2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
CAS No.:
Cat. No.: VC19907845
Molecular Formula: C17H20ClN7O2
Molecular Weight: 389.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20ClN7O2 |
|---|---|
| Molecular Weight | 389.8 g/mol |
| IUPAC Name | 2-[[1-(4-chlorophenyl)-6-(morpholin-4-ylamino)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
| Standard InChI | InChI=1S/C17H20ClN7O2/c18-12-1-3-13(4-2-12)25-16-14(11-20-25)15(19-5-8-26)21-17(22-16)23-24-6-9-27-10-7-24/h1-4,11,26H,5-10H2,(H2,19,21,22,23) |
| Standard InChI Key | RPLRCEUZRNAZCD-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1NC2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)Cl)NCCO |
Introduction
2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. It is characterized by its heterocyclic structure, which includes a chlorophenyl moiety and a morpholino group, indicating potential biological activity.
Synthesis and Characterization
The synthesis of 2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves several steps, typically starting with pyrazolo[3,4-d]pyrimidine derivatives and morpholino groups. Specific reaction conditions such as temperature, pressure, and solvents are crucial for optimizing yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Synthesis Steps
-
Starting Materials: Pyrazolo[3,4-d]pyrimidine derivatives and morpholino groups.
-
Reaction Conditions: Controlled temperature, pressure, and solvent selection.
-
Characterization Techniques: NMR, MS, High-Performance Liquid Chromatography (HPLC).
Biological Activity and Potential Applications
Research indicates that compounds with similar structures exhibit significant biological activity against various targets, suggesting potential therapeutic applications. The mechanism of action of 2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is primarily linked to its interaction with specific biological targets within cells.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of therapeutic agents targeting biological pathways |
| Biological Targets | Interaction with specific cellular targets for therapeutic effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume